molecular formula C7H10N2O2S B12441469 2-(Aminoethylsulfonyl)-pyridine CAS No. 320337-21-1

2-(Aminoethylsulfonyl)-pyridine

Cat. No.: B12441469
CAS No.: 320337-21-1
M. Wt: 186.23 g/mol
InChI Key: LIROHSCPXXKMMR-UHFFFAOYSA-N
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Description

2-(pyridine-2-sulfonyl)ethan-1-amine is a chemical compound with the molecular formula C7H10N2S2. It is known for its unique structure, which includes a pyridine ring attached to a sulfonyl group and an ethanamine chain. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridine-2-sulfonyl)ethan-1-amine typically involves the reaction of pyridine-2-sulfonyl chloride with ethan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of 2-(pyridine-2-sulfonyl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(pyridine-2-sulfonyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethanamine chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(pyridine-2-sulfonyl)ethan-1-amine is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyridine-2-sulfonyl)ethan-1-amine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridine-2-yl)ethan-1-amine: Lacks the sulfonyl group, resulting in different reactivity and biological activity.

    2-(pyridine-2-sulfonyl)ethanol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.

Uniqueness

2-(pyridine-2-sulfonyl)ethan-1-amine is unique due to the presence of both the sulfonyl group and the ethanamine chain, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound in various research fields.

Properties

CAS No.

320337-21-1

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-pyridin-2-ylsulfonylethanamine

InChI

InChI=1S/C7H10N2O2S/c8-4-6-12(10,11)7-3-1-2-5-9-7/h1-3,5H,4,6,8H2

InChI Key

LIROHSCPXXKMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CCN

Origin of Product

United States

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